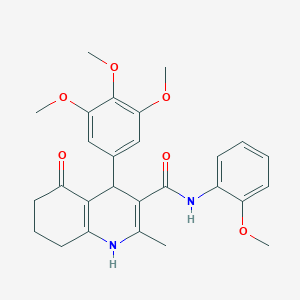
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide, also known as MPTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTQ is a thioacetamide derivative that has been shown to possess remarkable biological properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but several studies have proposed different mechanisms based on its observed biological activities. One proposed mechanism of action is that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide inhibits the PI3K/Akt signaling pathway, which is known to promote cell survival and proliferation. Additionally, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess remarkable biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition to its anticancer activity, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its remarkable biological activity. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess potent anticancer and anti-amyloidogenic activity, making it a promising candidate for further investigation. Another advantage of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide is its relatively simple synthesis method, which allows for the easy production of large quantities of pure N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. However, one of the limitations of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its potential toxicity. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. One area of interest is the development of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide-based anticancer drugs. Several studies have shown that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide exhibits potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. Another area of interest is the investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease. Further investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide's mechanism of action and potential toxicity is also needed to fully understand its biological properties.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide involves the reaction of 8-hydroxyquinoline-2-thiol with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain pure N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. This synthesis method has been described in detail in the literature, and the purity and yield of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its anticancer activity. Several studies have shown that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In addition to its anticancer activity, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-8-3-7-14(11-15)20-17(21)12-23-16-9-2-5-13-6-4-10-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSUFWWJDIRKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625082 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)

![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)

![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)

![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propylcarbamate](/img/structure/B5171860.png)
![5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5171862.png)